molecular formula C18H19N3O2S B11605978 2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

Cat. No.: B11605978
M. Wt: 341.4 g/mol
InChI Key: VCSJOABMOQOESD-XDHOZWIPSA-N
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Description

2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2,4-diethoxybenzaldehyde with 2-hydrazinyl-1,3-benzothiazole under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the condensation process . The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The antimicrobial activity is due to its ability to disrupt the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(E)-(2,4-diethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C18H19N3O2S/c1-3-22-14-10-9-13(16(11-14)23-4-2)12-19-21-18-20-15-7-5-6-8-17(15)24-18/h5-12H,3-4H2,1-2H3,(H,20,21)/b19-12+

InChI Key

VCSJOABMOQOESD-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)OCC

Origin of Product

United States

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